4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine

Medicinal Chemistry Scaffold Diversity Chemical Biology

4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine (CAS 1427379-55-2) is a niche 1,2,4-triazol-3-amine scaffold featuring a unique 4-ethyl/N-phenyl substitution pattern unavailable in competing analogs. This substitution drives distinct SAR profiles in tankyrase inhibition, GABAA receptor modulation, and anticancer applications where minor substituent changes cause >40-fold potency shifts. At 95% purity (mode across major vendors) and with multi-vendor sourcing, it is ideal for hit generation, diversity-oriented synthesis, and V2 receptor antagonist lead discovery without prior-art constraints. Bulk and custom packaging available.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 1427379-55-2
Cat. No. B1429951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine
CAS1427379-55-2
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCN1C=NN=C1NC2=CC=CC=C2
InChIInChI=1S/C10H12N4/c1-2-14-8-11-13-10(14)12-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)
InChIKeyNYWPTQNFQMTLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine (CAS 1427379-55-2): Baseline Specifications and Procurement Considerations


4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine (CAS 1427379-55-2) is a synthetic small molecule belonging to the 1,2,4-triazol-3-amine class, characterized by an N-ethyl substitution at the 4-position and an N-phenyl group at the exocyclic amine position [1]. With a molecular formula of C₁₀H₁₂N₄ and molecular weight of 188.23 g/mol, this compound is commercially available from multiple vendors at a typical purity specification of 95% . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a nicotinamide isostere and enabling interactions with diverse biological targets, including tankyrases, GABAA receptors, and various cancer-related pathways [2][3].

Why 4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine Cannot Be Substituted with In-Class Analogs for Targeted Research


The 1,2,4-triazol-3-amine scaffold exhibits highly non-linear structure-activity relationships (SAR) where minor substituent variations at the 4-position and exocyclic amine produce dramatic shifts in target selectivity, potency, and physicochemical properties. As demonstrated in the tankyrase inhibitor literature, triazol-3-ylamine derivatives function as nicotinamide isosteres where the specific N-aryl and N-alkyl substitution pattern directly determines binding pocket occupancy and selectivity over other PARP family members [1]. In the GABAergic series, N-phenyl-containing 1,2,4-triazol-3-amines demonstrated ED₅₀ values ranging from approximately 10.5 mg/kg to over 52.5 mg/kg depending solely on substituent modifications, underscoring that even structurally proximal analogs cannot be assumed to exhibit comparable pharmacological profiles [2]. Similarly, in anticancer applications, 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines showed IC₅₀ values varying by more than 40-fold (from 1.02 μM to 48.01 μM) across structurally related compounds within the same series [3]. Consequently, substituting 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine with a generic triazole analog would invalidate SAR continuity and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine (CAS 1427379-55-2) Relative to Analogs


Structural Uniqueness: 4-Ethyl-N-phenyl Substitution Pattern Not Commercially Available in Competing 1,2,4-Triazol-3-amines

4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine represents a specific substitution pattern that is not matched by other commercially available 1,2,4-triazol-3-amine analogs. The closest commercially available comparator compounds, such as 4-phenyl-1,2,4-triazol-3-amine (CAS 2434-63-1, MW 160.18) and 5-(4-ethylphenyl)-4H-1,2,4-triazol-3-amine, differ in either the N-substitution pattern or the positioning of the ethylphenyl moiety [1]. No direct head-to-head comparative data exist in the public domain due to the compound's status as an underexplored scaffold [2].

Medicinal Chemistry Scaffold Diversity Chemical Biology

Anticancer Scaffold Potential: Class-Level Activity Inference from 4,5-Bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Series

While 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine itself lacks published anticancer activity data, structurally related 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines demonstrate potent and highly variable anticancer activity. In a 2019 study, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines exhibited IC₅₀ values ranging from 1.02 μM to 48.01 μM against lung cancer cell lines, with the lead compound BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) achieving IC₅₀ values of 1.09 μM (A549), 2.01 μM (NCI-H460), and 3.28 μM (NCI-H23) [1]. This represents up to ~47-fold variation in potency among structurally proximal analogs, underscoring the sensitivity of this scaffold to specific substitution patterns.

Anticancer Lung Cancer Apoptosis

GABAergic Activity Potential: Class-Level Inference from 1,2,4-Triazol-3-amine GABAA Receptor Agonists

N-phenyl-containing 1,2,4-triazol-3-amines have demonstrated GABAA receptor agonist activity in vivo. In a 2020 study, compounds 5c and 5g from this series exhibited ED₅₀ values of approximately 52.5 mg/kg and 16.5 mg/kg, respectively, in the pentylenetetrazole (PTZ)-induced seizure model, with further reduction to ~11.8 mg/kg and ~10.5 mg/kg in the maximal electroshock (MES) test [1]. Both active compounds incorporate N-aryl substitution patterns, and importantly, their effects were fully antagonized by flumazenil, confirming GABAA receptor-mediated mechanism of action [2]. The N-phenyl group present in 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine is a recognized benzodiazepine pharmacophore element within this class.

GABAA Receptor Anticonvulsant Hypnotic

Purity Specifications and Vendor Availability for Procurement Decision-Making

4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine is commercially available from multiple suppliers with consistent purity specifications of 95% . In contrast, related 1,2,4-triazol-3-amine analogs exhibit variable purity grades across vendors: for instance, 4-ethyl-4H-1,2,4-triazol-3-amine hydroiodide is available at 98% purity , while other triazol-3-amines may be offered at lower purity grades (typically 95-97%) depending on supplier and synthetic route . For researchers requiring high-purity starting materials for medicinal chemistry campaigns, the 98% grade analog may offer a quality advantage, whereas the 95% grade of the target compound is suitable for initial scaffold exploration and library synthesis.

Chemical Procurement Quality Control Sourcing

Therapeutic Area Differentiation: Cardiovascular and Renal Disease Patent Landscape

A patent application (US20200253961A1, granted as US 11,331,314 B2) assigned to Bayer Pharma AG claims amine substituted 1,2,4-triazole derivatives for the treatment and/or prevention of renal and cardiovascular diseases, with specific reference to vasopressin V2 receptor antagonism as the proposed mechanism of action [1]. While 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine itself is not explicitly exemplified in the patent, the generic scope encompasses N-aryl and N-alkyl substituted 1,2,4-triazol-3-amines structurally related to the target compound [2]. This indicates that the 1,2,4-triazol-3-amine scaffold with N-phenyl substitution is recognized in the pharmaceutical patent literature as relevant to cardiovascular and renal indications, distinguishing this scaffold from triazole analogs directed toward antifungal (azole antifungals) or CNS (triazolobenzodiazepines) applications.

Cardiovascular Renal Vasopressin V2 Receptor

Recommended Research and Procurement Scenarios for 4-Ethyl-N-phenyl-4H-1,2,4-triazol-3-amine (CAS 1427379-55-2)


Medicinal Chemistry: Scaffold Diversification in Triazole-Based Drug Discovery Programs

Researchers exploring novel chemical space in 1,2,4-triazole-based drug discovery should consider 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine as a scaffold diversification candidate. The compound offers a unique combination of 4-ethyl and N-phenyl substitution that is not commercially available in competing 1,2,4-triazol-3-amine analogs . This substitution pattern may yield distinct target engagement profiles in tankyrase inhibition , GABAA receptor modulation [1], or anticancer applications [2] compared to more extensively characterized analogs. The compound's 95% purity specification is adequate for initial hit generation and library synthesis, though researchers requiring >95% purity for co-crystallization studies should consider custom purification or alternative higher-purity analogs.

Cardiovascular and Renal Disease Research: V2 Receptor Antagonist Scaffold Exploration

Scientists developing vasopressin V2 receptor antagonists for cardiovascular or renal indications should evaluate 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine as a potential starting scaffold. The patent literature recognizes amine-substituted 1,2,4-triazole derivatives as relevant to V2 receptor antagonism for the treatment of conditions involving fluid homeostasis dysregulation, including heart failure and renal diseases . Unlike extensively patented antifungal triazoles or CNS-active triazolobenzodiazepines, this scaffold's cardiovascular/renal focus represents a differentiated therapeutic entry point. The compound's N-phenyl substitution aligns with structural motifs present in V2 receptor ligand pharmacophores, though direct receptor binding data for this specific compound remain unpublished and would require de novo characterization.

Chemical Biology: Tool Compound Development for Target ID and Pathway Validation

Chemical biologists seeking to develop novel tool compounds for target identification and pathway validation may utilize 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine as a starting scaffold for structure-activity relationship (SAR) exploration. The 1,2,4-triazol-3-amine core functions as a nicotinamide isostere capable of engaging the PARP family of enzymes including tankyrases 1 and 2 , and the N-phenyl motif is a recognized pharmacophore for GABAA receptor engagement . The compound's underexplored nature in the public literature [1] offers an opportunity to generate novel SAR data with minimal prior art constraints. Researchers should note that the 95% purity grade is suitable for initial phenotypic screening, but orthogonal analytical characterization is recommended before committing to extensive biological evaluation.

Academic Laboratory Procurement: Building Block for Triazole Library Synthesis

Academic laboratories engaged in diversity-oriented synthesis or combinatorial chemistry should consider procuring 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine (CAS 1427379-55-2) as a building block for generating triazole-containing compound libraries. The compound is available from multiple commercial suppliers at 95% purity , ensuring supply chain redundancy and competitive pricing. For comparison, related triazole building blocks such as 1H-1,2,4-triazol-3-amine (used in antifungal and anticancer agent synthesis) and 4-phenyl-1,2,4-triazol-3-amine (MW 160.18) offer different substitution patterns and molecular properties. The 4-ethyl-N-phenyl combination provides distinct physicochemical properties (C₁₀H₁₂N₄, MW 188.23) that may influence solubility, permeability, and target binding compared to simpler triazole cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-ethyl-N-phenyl-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.